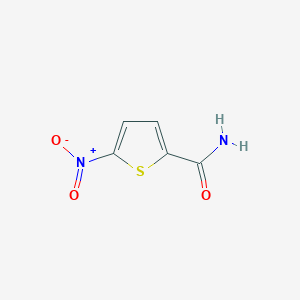

5-Nitrothiophene-2-carboxamide

Overview

Description

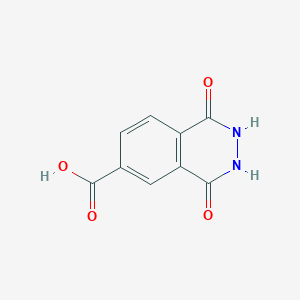

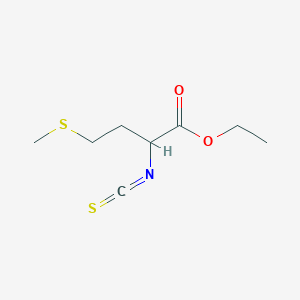

5-Nitrothiophene-2-carboxamide is a chemical compound with the molecular formula C5H4N2O3S . It is used in various fields of research .

Synthesis Analysis

5-Nitrothiophene-2-carboxamide can be synthesized via reductive amination of 5-nitrothiophene-2-carbaldehyde . Other methods for the synthesis of thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Molecular Structure Analysis

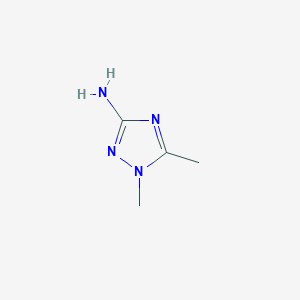

The molecular structure of 5-Nitrothiophene-2-carboxamide consists of a five-membered ring made up of one sulfur atom . The molecular weight is 172.16 g/mol .

Chemical Reactions Analysis

5-Nitrothiophene-2-carboxamide is used in the synthesis of 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4-(1H)-ones and various novel oxime ether derivatives which are anti-protozoan agents .

Scientific Research Applications

Chemical Building Blocks

5-Nitrothiophene-2-carboxamide is used as a chemical building block in life science research . It is a high-quality compound provided by specialist distributors serving life science .

Synthesis of Novel Derivatives

5-Nitrothiophene-2-carboxamide can be used in the synthesis of novel thiophene-2-carboxamide derivatives . These derivatives are synthesized with various groups substituted at position-3, such as hydroxyl, methyl, and amino groups .

Antioxidant Properties

Some of the synthesized thiophene-2-carboxamide derivatives exhibit significant antioxidant properties . For instance, the amino thiophene-2-carboxamide derivative shows a significant inhibition activity .

Antibacterial Activity

Thiophene-2-carboxamide derivatives also show antibacterial activity against both Gram-positive and Gram-negative bacteria . One of the derivatives records the highest activity index compared to ampicillin .

Molecular Docking Studies

Thiophene-2-carboxamide derivatives are used in molecular docking studies . These studies help in understanding the interactions between the amino acid residue of an enzyme and the compounds .

Density Functional Theory (DFT) Investigations

Thiophene-2-carboxamide and its derivatives are studied using density functional theory (DFT) . These studies help in understanding the molecular and electronic properties of the compounds .

Mechanism of Action

Mode of Action

5-Nitrothiophene-2-carboxamide is bioactivated by LmjNTR1 to give two major metabolites: M+2 and 2M-98 . The M+2 metabolite is proposed to be the 4,5-dihydrothiophene, formed by direct reduction on the aromatic ring . The 2M-98 metabolite is proposed to be the thieno [2,3-b]pyridyl species, formed by reaction of the postulated hydroxylamine and α,β-unsaturated open chain nitrile metabolites .

Biochemical Pathways

The 2M-98 metabolite is an end point of bioactivation that results in detoxification of the transient electrophilic α,β-unsaturated open chain nitrile intermediate . This suggests that the compound affects the biochemical pathways related to detoxification in the organism.

Pharmacokinetics

A structure-activity relationship campaign was carried out to optimize antileishmanial activity, reduce mammalian cell toxicity, and improve aqueous solubility .

Result of Action

Upon treatment with 5-Nitrothiophene-2-carboxamide, mitochondrial damage and ROS accumulation are observed in L. major promastigotes . Moreover, multiple protein targets are covalently modified upon in cellulo bioactivation . Most proteins affected are ribosomal proteins involved in translation . This suggests that disruption of protein translation is one of the major effects of the compound’s action.

Action Environment

It is known that the compound shows promising antileishmanial activity . The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors, including the presence of other compounds, temperature, pH, and the specific characteristics of the organism’s internal environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSBXZHFWKTMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310905 | |

| Record name | 5-Nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrothiophene-2-carboxamide | |

CAS RN |

5832-00-8 | |

| Record name | NSC234194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Nitrothiophene-2-carboxamide exert its antifungal activity?

A1: Research suggests that 5-Nitrothiophene-2-carboxamide derivatives can effectively combat fungal infections, particularly those caused by Fusarium oxysporum. Specifically, compound 3e (dehydroabietyl-(1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide) demonstrated potent antifungal activity against F. oxysporum with an EC50 of 0.618 mg/L, even surpassing the efficacy of the commonly used fungicide carbendazim []. The compound achieves this by disrupting the fungal cell membrane, increasing its permeability, and hindering the biosynthesis of ergosterol, a crucial component of fungal cell membranes [].

Q2: What is the significance of the nitrothiophene moiety in 5-Nitrothiophene-2-carboxamide for its biological activity?

A2: Studies on 5-Nitrothiophene-2-carboxamides as potential treatments for Leishmaniasis highlight the crucial role of the nitrothiophene moiety []. This class of compounds targets Trypanothione reductase (TR), an enzyme vital for the survival of the Leishmania parasite. The nitrothiophene group likely contributes to the high potency and selectivity of these inhibitors towards TR []. This targeted action makes 5-Nitrothiophene-2-carboxamides promising candidates for developing new drugs against Leishmaniasis, particularly given the limitations of current treatments.

Q3: How does the structure of 5-Nitrothiophene-2-carboxamide relate to its activity?

A3: Research emphasizes the structure-activity relationship (SAR) of 5-Nitrothiophene-2-carboxamide derivatives. Modifications to the core structure significantly influence the compound's antifungal activity, potency, and selectivity [, ]. For instance, the presence of specific substituents on the thiophene ring and the carboxamide group can enhance binding affinity to target enzymes like TR or impact interactions with fungal cell membranes [, ]. Quantitative structure-activity relationship (QSAR) studies further suggest that the molecule's frontier orbital energy plays a key role in its antifungal activity, influencing its interaction with target receptors []. This knowledge is crucial for designing more effective and selective derivatives of 5-Nitrothiophene-2-carboxamide for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)